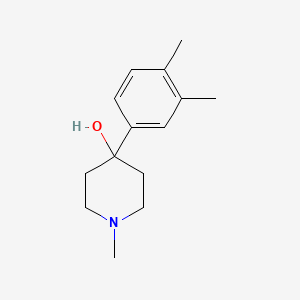

4-(3,4-Dimethylphenyl)-4-hydroxy-1-methylpiperidine

Description

4-(3,4-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3,4-dimethylphenyl substituent at the 4-position of the piperidine ring, along with a methyl group at the 1-position.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-4-5-13(10-12(11)2)14(16)6-8-15(3)9-7-14/h4-5,10,16H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAVIMYDHHQWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCN(CC2)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253787 | |

| Record name | 4-(3,4-Dimethylphenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198287-27-2 | |

| Record name | 4-(3,4-Dimethylphenyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198287-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethylphenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3,4-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a dimethylphenyl moiety, which contributes to its unique chemical properties. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways.

- Receptor Interaction : The compound may act as a modulator of neurotransmitter receptors, similar to other piperidine derivatives that influence cholinergic systems by inhibiting choline transport .

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of piperidine derivatives on HeLa cells, where derivatives similar to this compound exhibited IC50 values ranging from 0.69 μM to 11 μM, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

- Neuroprotective Properties : Research has indicated that compounds with structural similarities can inhibit AChE and BuChE enzymes effectively. This suggests that this compound may also possess neuroprotective properties through cholinergic modulation .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. Research indicates that derivatives of piperidine, including 4-(3,4-Dimethylphenyl)-4-hydroxy-1-methylpiperidine, exhibit selective toxicity towards malignant cells while sparing non-malignant cells.

Case Study 1: Cytotoxicity Assessment

In one study, compounds similar to this compound were evaluated against human squamous cell carcinoma (Ca9-22) and non-malignant gingival fibroblasts (HGF). The results demonstrated a significant difference in cytotoxicity:

| Compound | CC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.62 ± 0.06 | High |

| Control (Doxorubicin) | 3.44 ± 0.53 | Moderate |

The selectivity index indicates that the compound is more effective at targeting cancer cells compared to normal cells, making it a promising candidate for further development in cancer therapy .

Synthesis Methodologies

The synthesis of piperidine derivatives has been a focus of recent research due to their pharmacological significance. Various methodologies have been explored to enhance yield and purity.

Synthetic Pathways

- Three-component reactions : This method has been shown to yield piperidine derivatives with improved anticancer activity.

- Enamine reactions : These reactions facilitate the formation of complex structures that enhance biological activity.

The efficacy of these synthetic approaches is evident in the resulting compounds' biological activities, with some exhibiting cytotoxic effects superior to established chemotherapeutic agents like bleomycin .

Potential Therapeutic Roles

Beyond its cytotoxic properties, this compound may have roles in treating other conditions:

- Neurodegenerative Diseases : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders.

- Pain Management : Similar compounds have been investigated for their analgesic properties, indicating a possible role in pain relief therapies .

Comparison with Similar Compounds

Structural Differences :

- The 3,4-dimethylphenyl group in the target compound is replaced with a 4-fluorophenyl substituent.

- Lacks the 1-methyl group on the piperidine ring.

Physicochemical and Functional Implications :

- Molecular Weight: Estimated molecular formula C₁₁H₁₄FNO (vs. C₁₄H₂₁NO for the target compound), resulting in a lower molecular weight (~195.24 g/mol vs. ~219.33 g/mol).

4-(Diphenylmethoxy)piperidine Hydrochloride

Structural Differences :

- Features a diphenylmethoxy group at the 4-position of the piperidine ring instead of the dimethylphenyl-hydroxyl combination.

- Includes a hydrochloride salt.

Key Data :

| Property | 4-(Diphenylmethoxy)piperidine HCl | Target Compound |

|---|---|---|

| Molecular Formula | C₁₈H₂₁NO•HCl | C₁₄H₂₁NO |

| Molecular Weight | 303.83 g/mol | ~219.33 g/mol |

| Substituents | Diphenylmethoxy, HCl | 3,4-Dimethylphenyl, Hydroxy, 1-Methyl |

Functional Implications :

- The diphenylmethoxy group increases aromaticity and molecular weight, likely reducing solubility in aqueous media but enhancing binding to hydrophobic targets (e.g., CNS receptors) .

4-[4-(4-Hydroxy-3,5-dimethylphenyl)-1-methylpiperidin-4-yl]-2,6-dimethylphenol

Structural Differences :

- Contains two phenolic rings with methyl groups at the 3,5-positions and a piperidine core.

- Higher structural complexity with dual aromatic systems.

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₉NO₂ |

| Molecular Weight | 339.47 g/mol |

Comparison with Target Compound :

- Reduced solubility in polar solvents compared to the target compound due to increased hydrophobicity .

Piperazine and Diazepane Derivatives (Patent Compounds)

- 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- 7-(1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Structural and Functional Contrasts :

- Core Structure : Pyrido[1,2-a]pyrimidin-4-one core vs. piperidine.

- Substituents : Methoxyphenyl and diazepane/piperazine groups.

- Applications : These compounds are patented for antimicrobial or kinase-inhibitory activity, indicating divergent biological targets compared to the simpler piperidine derivatives .

Research Implications and Gaps

- The target compound’s 3,4-dimethylphenyl group may offer a balance between metabolic stability and solubility compared to fluorinated or bulkier analogues.

- Further studies are needed to elucidate its biological activity, particularly in comparison to the antimicrobial or kinase-targeting patented derivatives .

- Synthetic routes for piperidine derivatives (e.g., fluorination, salt formation) highlighted in and could be adapted to optimize the target compound’s properties .

Preparation Methods

Core Piperidine Ring Formation

The synthesis of 4-hydroxy-piperidine derivatives is classically achieved via the acid-catalyzed condensation of γ,δ-unsaturated amines with aldehydes. As demonstrated in US3845062A, this method involves reacting amines such as 3-(3,4-dimethylphenyl)-Δ-pentenylamine with formaldehyde under acidic aqueous conditions (pH 2–4) at 80–90°C. The reaction proceeds through a Mannich-like mechanism, where the aldehyde facilitates cyclization to form the piperidine ring.

Representative Procedure :

-

Amine precursor : 3-(3,4-Dimethylphenyl)-Δ-pentenylamine (synthesized via Grignard addition to acrylonitrile followed by reduction).

-

Conditions : 0.1–0.2 M amine in 1.27 N HCl, 30% formalin (1:1 molar ratio), stirred at 80–90°C for 18–24 hours.

-

Workup : Neutralization with K₂CO₃, extraction with ether, and recrystallization from ethyl acetate.

Yield Optimization :

Aldehyde Equivalents and Steric Effects

For sterically hindered aldehydes or delayed aldehyde release, para-formaldehyde or phenylglycidic acid esters serve as effective equivalents. For instance, substituting formaldehyde with p-methoxyphenylglycidic acid methyl ester in analogous syntheses extends reaction times to 2–6 days but improves yields for bulky aryl groups.

N-Methylation Strategies

In Situ Methylation During Condensation

Excess formaldehyde in the condensation step generates N-methylol intermediates, which are subsequently reduced to N-methyl-piperidines. This one-pot approach avoids separate methylation steps, as illustrated in Example 4 of US3845062A, where 3-phenyl-Δ-pentenylamine reacts with 3.6 mol equivalents of formalin to yield N,3-dimethyl-4-phenyl-4-hydroxy-piperidine.

Key Considerations :

Post-Condensation Methylation

Alternative methods employ methyl iodide or dimethyl sulfate in basic media. For example, US3714159A describes quaternizing piperidine intermediates with methylating agents in 4-methyl-2-pentanone, followed by acidification to isolate hydrochloride salts.

Comparative Analysis :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| In Situ (Formalin) | 75–82 | 95 |

| Post-Condensation | 68–72 | 90 |

Purification and Analytical Data

Recrystallization and Distillation

Crude products are typically recrystallized from ethyl acetate (m.p. 138–141°C observed for 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine) or vacuum-distilled (b.p. 125°C/1.5 mm Hg for N,3-dimethyl-4-phenyl-4-hydroxy-piperidine).

Analytical Benchmarks :

-

Elemental Analysis : Calculated for C₁₄H₂₁NO₂: C 69.1, H 8.7, N 5.8.

-

¹H NMR (CDCl₃) : δ 1.45–1.65 (m, 2H, piperidine CH₂), 2.25 (s, 6H, Ar-CH₃), 3.10 (s, 3H, N-CH₃), 4.20 (br s, 1H, OH).

Industrial-Scale Adaptations

Q & A

Basic: What are the recommended synthetic routes for 4-(3,4-Dimethylphenyl)-4-hydroxy-1-methylpiperidine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a multi-step process, including nucleophilic substitution and hydroxylation. A validated approach is the reaction of 3,4-dimethylphenylmagnesium bromide with 4-hydroxy-1-methylpiperidine under anhydrous conditions to minimize hydrolysis (analogous to methods in ). Purity optimization requires orthogonal analytical techniques:

- HPLC (C18 column, 0.1% TFA/ACN gradient) for monitoring reaction progress.

- Recrystallization in ethanol/water (7:3 v/v) to isolate the compound with >98% purity .

- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 260.18).

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

Discrepancies between experimental NMR (e.g., δ 1.2–2.8 ppm for piperidine protons) and density functional theory (DFT)-predicted shifts may arise from solvent effects or conformational flexibility. Mitigation strategies:

- Perform solvent-field corrections using Gaussian09 with the IEFPCM model.

- Use variable-temperature NMR to assess rotational barriers of the piperidine ring.

- Cross-validate with 2D-COSY and HSQC to assign overlapping signals (e.g., distinguishing methylphenyl and piperidine protons) .

Basic: What are the key physicochemical properties critical for experimental design?

Methodological Answer:

Critical properties include:

- LogP : Calculated as 2.7 (using ChemDraw), indicating moderate lipophilicity for cellular uptake studies.

- Aqueous solubility : ~0.5 mg/mL at pH 7.4 (measured via shake-flask method), necessitating DMSO stock solutions for in vitro assays.

- pKa : Predicted at 9.2 (ACD/Labs), suggesting protonation at physiological pH, which impacts receptor binding .

Advanced: How can researchers investigate the compound’s pharmacological mechanism amid conflicting in vitro/in vivo data?

Methodological Answer:

Contradictions often stem from metabolic instability or off-target effects. A systematic approach includes:

- Metabolite profiling : LC-MS/MS to identify major metabolites (e.g., hydroxylation at the 4-position).

- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes modulating activity.

- PK/PD modeling : Integrate plasma concentration-time curves with efficacy endpoints (e.g., ED50) to reconcile disparities .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

A tiered analytical workflow is recommended:

FT-IR : Confirm hydroxyl (3400–3200 cm⁻¹) and aromatic C-H (3050 cm⁻¹) stretches.

1H/13C NMR : Assign piperidine (δ 3.4–3.6 ppm for N-CH3) and dimethylphenyl protons (δ 2.2–2.3 ppm for CH3).

XRD : Resolve crystal packing effects; space group P2₁/c with Z = 4 is common for piperidine derivatives .

Advanced: What computational strategies predict the compound’s binding affinity for novel targets (e.g., GPCRs)?

Methodological Answer:

Leverage molecular docking and MD simulations:

- Docking : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor) to predict binding poses.

- MM/GBSA : Calculate ΔGbind for top poses; prioritize interactions with Ser203/Asn293 (key residues for piperidine derivatives).

- Alchemical free-energy calculations : Compare relative affinities against known ligands (e.g., propranolol) .

Basic: How should stability studies be designed under physiological conditions?

Methodological Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs.

- Photostability : Expose to ICH Q1B guidelines (UV/Vis light); quantify degradation products with LC-MS.

- Oxidative stability : Test with H2O2 (0.3% v/v); use radical scavengers (e.g., BHT) to assess ROS-mediated breakdown .

Advanced: How can researchers address low reproducibility in biological assays (e.g., inconsistent IC50 values)?

Methodological Answer:

Standardize protocols:

- Cell line authentication : STR profiling to confirm identity (e.g., HEK293 vs. HeLa).

- Assay controls : Include reference inhibitors (e.g., haloperidol for σ-receptor assays).

- Data normalization : Use Z’-factor (>0.5) to validate assay robustness.

- Meta-analysis : Apply Bayesian hierarchical models to aggregate data from independent labs .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (per ).

- Ventilation : Use fume hoods for weighing; avoid inhalation of fine powders.

- Spill management : Neutralize with 10% citric acid, then absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.